Struggling with harsh coupling conditions or side products in pyrimidine functionalization? 2-Bromopyrimidine offers an optimal balance of reactivity and stability for palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, etc.).
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2-Bromopyrimidine is a functionalized heterocyclic compound widely used as a reactive intermediate in organic synthesis. It serves as a critical precursor for introducing the pyrimidine-2-yl moiety, a common scaffold in medicinal chemistry and materials science. Its primary value lies in its predictable reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, where the carbon-bromine bond offers a well-calibrated balance of reactivity and stability compared to other halides. This makes it a strategic choice for multi-step syntheses where reaction conditions must be carefully managed to achieve high yields and avoid side products.
Substituting 2-Bromopyrimidine with its chloro- or iodo-analogs is not a simple cost-saving or availability-based decision; it fundamentally alters process parameters and outcomes. The C-Cl bond in 2-chloropyrimidine is significantly stronger, often requiring higher temperatures, longer reaction times, and more specialized, expensive catalyst systems to achieve comparable yields in cross-coupling reactions. Conversely, while 2-iodopyrimidine is more reactive, this can be a liability, leading to lower stability and increased side-product formation, complicating purification. Furthermore, isomeric substitution, such as using 5-bromopyrimidine, changes the electronic properties and steric environment of the reaction site, leading to entirely different products. Therefore, selecting 2-bromopyrimidine is a deliberate process decision to optimize the trade-off between reactivity, stability, and process efficiency.
In palladium-catalyzed C-N bond formation, the choice of halide is critical for reaction efficiency. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-bromopyrimidine consistently demonstrates higher reactivity. This allows for successful couplings under milder conditions, with lower catalyst loading, or in shorter reaction times compared to 2-chloropyrimidine, which often requires more robust and specialized catalytic systems to activate the C-Cl bond. This enhanced reactivity profile makes 2-bromopyrimidine a more reliable and efficient precursor for synthesizing N-aryl pyrimidines.
| Evidence Dimension | Reactivity in Pd-catalyzed amination |
| Target Compound Data | Higher reactivity, proceeds under milder conditions |
| Comparator Or Baseline | 2-Chloropyrimidine: Less reactive, requires higher temperatures, longer times, and/or specialized ligands. |
| Quantified Difference | Qualitatively significant; specific quantitative differences are system-dependent but the trend I > Br > Cl is well-established. |
| Conditions | Typical Buchwald-Hartwig amination conditions (Pd catalyst, phosphine ligand, base). |
Choosing 2-bromopyrimidine can reduce process time, energy consumption, and catalyst costs, leading to a more efficient and economical synthesis at scale.
In Sonogashira couplings, the reactivity order is definitively I > Br >> Cl. While 2-iodopyrimidine reacts fastest, often at room temperature, it can be less stable and more expensive. 2-Chloropyrimidine is typically very sluggish and provides poor yields. 2-Bromopyrimidine offers the optimal balance: it is significantly more reactive than the chloro analog, enabling high-yield couplings at moderate temperatures (e.g., 60-80 °C), while being more stable and cost-effective than the iodo analog, making it the preferred substrate for reliable and scalable alkynylpyrimidine synthesis.
| Evidence Dimension | Yield and reaction conditions in Sonogashira coupling |
| Target Compound Data | High yields at moderate temperatures (e.g., 60-100 °C). |
| Comparator Or Baseline | 2-Iodopyrimidine: Higher reactivity (RT), but higher cost/lower stability. 2-Chloropyrimidine: Significantly lower reactivity, often resulting in poor yields even at high temperatures. |
| Quantified Difference | While system-specific, it is common for bromo-substrates to provide >85% yield where chloro-analogs give <50% under identical, non-optimized conditions. |
| Conditions | Standard Sonogashira conditions (Pd/Cu catalyst, amine base). |
This compound provides the most reliable and cost-effective pathway to alkynylpyrimidines, avoiding the low yields of chloro-analogs and the high cost and potential instability of iodo-analogs.
When synthesizing polysubstituted pyrimidines, using a di- or tri-halopyrimidine often leads to mixtures of products due to the similar reactivity of multiple halogenated sites. For example, the reaction of 2,4-dichloropyrimidine with one equivalent of an amine typically yields a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers, which are often difficult to separate. Starting with 2-bromopyrimidine allows for the unambiguous functionalization of the C2 position first. Subsequent activation and substitution at other positions can then be performed in a controlled, stepwise manner, ensuring a single, desired final product. This control is critical for the synthesis of complex pharmaceutical intermediates.
| Evidence Dimension | Regioselectivity of substitution |
| Target Compound Data | Provides a single product from substitution at the C2 position. |
| Comparator Or Baseline | 2,4-Dichloropyrimidine: Often yields a mixture of C2 and C4 substituted regioisomers. |
| Quantified Difference | From a potential mixture of isomers to a single, predictable product, maximizing the yield of the desired compound. |
| Conditions | Nucleophilic aromatic substitution or cross-coupling reactions. |
For complex, multi-step syntheses, using 2-bromopyrimidine eliminates costly and time-consuming purification of regioisomers, improving overall process yield and economic viability.
The pyrimidine ring is a privileged scaffold in numerous FDA-approved kinase inhibitors. The synthesis of these complex molecules often requires the reliable and high-yield installation of substituents at the C2 position via Buchwald-Hartwig or Suzuki coupling. 2-Bromopyrimidine is frequently the precursor of choice due to its superior reactivity over 2-chloropyrimidine, ensuring efficient bond formation without the harsh conditions that could compromise sensitive functional groups elsewhere in the molecule.
The development of high-efficiency organic light-emitting diodes (OLEDs) relies on bipolar host materials that possess both electron and hole transporting moieties. Pyrimidine derivatives are excellent electron-deficient building blocks for these materials. 2-Bromopyrimidine's predictable reactivity in cross-coupling reactions like Suzuki and Sonogashira allows for the precise construction of complex conjugated molecules, enabling the fine-tuning of electronic properties essential for efficient charge balance and device performance.
When the final target is a pyrimidine with different functional groups at the C2 and C4/C6 positions, a stepwise approach is mandatory. Using 2-bromopyrimidine allows for selective C2 functionalization first. The resulting product can then undergo a separate reaction, such as a directed metalation or a subsequent cross-coupling if other halogens are present, to build molecular complexity in a controlled and predictable manner, avoiding the isomeric mixtures common with dihalopyrimidine starting materials.
Irritant